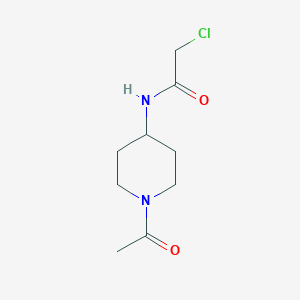

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c1-7(13)12-4-2-8(3-5-12)11-9(14)6-10/h8H,2-6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVGABUBBZOSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Direct Acylation and Chloroacetylation

-

- 1-Acetylpiperidin-4-amine

- Chloroacetyl chloride

-

- In a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (TEA) to protect the amine group.

- Slowly add chloroacetyl chloride to the mixture while maintaining a low temperature (e.g., 0°C).

- Stir the reaction mixture for several hours at room temperature.

- Work up the reaction by washing with water and drying the organic layer.

- Purify the product using column chromatography.

Method 2: Two-Step Synthesis via Piperidine Intermediate

-

- Piperidin-4-amine

- Acetic anhydride

- Chloroacetyl chloride

Analysis and Characterization

- NMR Spectroscopy: Use $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure by identifying key signals corresponding to the piperidine ring, acetyl group, and chloroacetamide moiety.

- Mass Spectrometry (MS): Verify the molecular weight of the compound using techniques like ESI-MS or MALDI-MS.

- Infrared Spectroscopy (IR): Identify functional groups by their characteristic absorption bands (e.g., amide carbonyl, C–H stretching).

Data and Findings

| Compound | Yield (%) | Purity (%) | Method |

|---|---|---|---|

| N-(1-acetylpiperidin-4-yl)-2-chloroacetamide | 75-85 | 95-98 | Method 1 |

| This compound | 60-70 | 90-95 | Method 2 |

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that chloroacetamides, including N-(1-acetylpiperidin-4-yl)-2-chloroacetamide, possess significant antimicrobial properties. A study screened a series of N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that these compounds exhibited varying degrees of effectiveness, with certain derivatives showing high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi . The structure-activity relationship (SAR) analysis highlighted that the presence of halogenated substituents on the phenyl ring enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy.

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Moderate |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

| N-(3-bromophenyl)-2-chloroacetamide | High | Low | Low |

Therapeutic Applications in Bone Disorders

Inhibition of Osteoclastogenesis

Another significant application of compounds related to this compound is their role in bone health. A study investigating a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide, demonstrated its capability to inhibit osteoclastogenesis, which is crucial for preventing bone loss associated with osteoporosis. The compound altered the expression of osteoclast-specific marker genes and reduced mature osteoclast formation in vitro. Furthermore, it effectively prevented ovariectomy-induced bone loss in mouse models, indicating its potential as a therapeutic agent for osteolytic disorders .

Table 2: Effects on Osteoclastogenesis

| Compound | In Vitro Osteoclast Inhibition | In Vivo Bone Loss Prevention |

|---|---|---|

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide | Strong | Yes |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of specific functional groups can significantly influence the compound's interaction with biological targets. For instance, modifications to the piperidine ring or the acetamide moiety can enhance its lipophilicity and biological activity, making it a candidate for further development in drug design.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine . This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit varied physicochemical and biological properties depending on their substituents. Below, N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is compared with structurally related compounds in terms of molecular features , synthetic applications , and biological activities .

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : The benzyl-substituted analog (C₁₄H₁₉ClN₂O) exhibits higher lipophilicity compared to the acetylpiperidinyl variant due to the aromatic benzyl group, which may enhance membrane permeability .

- Thermal Stability : The cyclohexanecarbonyl analog shows a high predicted boiling point (509.7°C), suggesting greater thermal stability than the acetylpiperidinyl derivative .

- Crystallographic Behavior : Substituted phenyl analogs (e.g., N-(2,4,6-trimethylphenyl)-2-chloroacetamide) demonstrate distinct crystallographic packing, with substituents influencing hydrogen-bonding networks and molecular symmetry .

Comparative Insights :

- Antimicrobial Potency : Thiazole derivatives (e.g., ) show superior activity compared to phenyl-substituted analogs, likely due to enhanced electrophilicity from the thiazole ring.

- Structural Flexibility : Piperidine-based chloroacetamides (e.g., ) are more tunable for central nervous system (CNS) targets due to the piperidine scaffold’s compatibility with blood-brain barrier penetration.

Biological Activity

N-(1-acetylpiperidin-4-yl)-2-chloroacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetyl group and a chloroacetamide moiety. The presence of the chloro group is significant as it enhances lipophilicity and can influence biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl-2-chloroacetamides found that compounds with halogenated substituents exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate effects against Gram-negative bacteria and fungi .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| This compound | Effective | Less effective | Moderate |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The structural characteristics, such as lipophilicity, allow these compounds to penetrate cell membranes effectively, leading to bactericidal activity.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely linked to their chemical structure. Research indicates that the position and type of substituents on the aromatic ring significantly influence antimicrobial efficacy . For instance, derivatives with para-substituted halogens showed enhanced activity due to increased membrane permeability.

Case Studies

In a notable case study involving a series of synthesized chloroacetamides, researchers demonstrated that modifications in the piperidine ring could lead to improved bioactivity. The study utilized quantitative structure-activity relationship (QSAR) analysis to predict the biological activity based on molecular descriptors, confirming that specific substitutions correlate with increased antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-acetylpiperidin-4-yl)-2-chloroacetamide, and how can purity be optimized?

- Synthesis typically involves reacting 1-acetylpiperidine-4-amine with chloroacetyl chloride under controlled conditions (e.g., in anhydrous solvents like dichloromethane with a base such as triethylamine). Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

- Key validation : Confirm structure using (e.g., acetyl singlet at ~2.1 ppm, piperidinyl protons at 1.5–3.0 ppm) and LC-MS (m/z calculated for : 218.08) .

Q. How should researchers safely handle N-(1-acetylpiperidin-4-yl)-2-chloroacetamide in the laboratory?

- Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation and work in a fume hood. Store at -20°C in airtight containers. Environmental release should be minimized, as chloroacetamides may exhibit reproductive toxicity in model systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm amide C=O stretch (~1650 cm) and acetyl group (~1700 cm).

- NMR : , , and 2D experiments (HSQC, HMBC) to resolve piperidinyl and acetamide protons.

- XRD : For crystalline samples, single-crystal X-ray diffraction (e.g., MoKα radiation) provides bond lengths/angles and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-(1-acetylpiperidin-4-yl)-2-chloroacetamide derivatives?

- Use SHELX programs (e.g., SHELXL for refinement) to analyze torsion angles (e.g., N-C-C-Cl dihedral angles) and intermolecular interactions. Hydrogen-bonding networks (e.g., N-H···O=C) often stabilize crystal packing, as seen in related chloroacetamides .

- Example : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, intramolecular H-bonds and C-H···π interactions form S(6) ring motifs and centrosymmetric dimers .

Q. What strategies can elucidate the compound’s bioactivity in proteomics or medicinal chemistry?

- Targeted assays : Screen against kinase families (e.g., p38 MAPK) or receptors (e.g., 5-HT) using fluorescence polarization or SPR. Compare with analogs (e.g., pyrazole-substituted chloroacetamides) to assess substituent effects on IC values .

- Functionalization : Introduce fluorophores or biotin tags via the chloroacetamide group for pull-down assays .

Q. How do computational methods enhance understanding of this compound’s interactions?

- Molecular docking : Simulate binding to targets like Hg(II) ions (as in thiacalixarene probes) or enzymes using AutoDock Vina. Calculate binding constants (e.g., ) and validate with experimental ITC data .

- DFT studies : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .

Contradictions and Limitations

- SHELX limitations : While SHELX is robust for small-molecule refinement, it lacks automated twinning analysis, requiring manual validation for macromolecules .

- Toxicity data gaps : Limited ecotoxicological studies exist for this specific compound; extrapolate cautiously from 2-chloroacetamide hazard profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.